Ethanamine, 2,2'-oxybis[N-ethyl-
Description
The compound “Ethanamine, 2,2'-oxybis[N-ethyl-” is a bis(ethylamino) ether derivative with the general structure CH₂CH₂N(C₂H₅)-O-CH₂CH₂N(C₂H₅)₂. These compounds are characterized by an ether-linked diamine backbone, where the nitrogen atoms are substituted with alkyl groups, influencing their chemical reactivity, solubility, and industrial uses .
Properties
CAS No. |
90716-96-4 |
|---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
N-ethyl-2-[2-(ethylamino)ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-7-11-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
IFVIHAFZIQCCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCCNCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The single-step process described in US4940818A involves hydrogenative methylation of bis(2-aminoethyl) ether (2,2'-oxybisethanamine) with formaldehyde under catalytic conditions:
$$
(\text{H}2\text{N–CH}2–\text{CH}2)2\text{O} + 4\text{CH}2\text{O} + 4\text{H}2 \xrightarrow{\text{Cat.}} [(\text{CH}3)2\text{N–CH}2\text{CH}2]2\text{O} + 4\text{H}2\text{O}
$$
Key parameters:
Catalyst Systems
Fixed-bed catalysts containing Ni (45–60 wt%), Cu (20–30%), and Co (5–10%) demonstrate optimal activity. Spent catalysts exhibit deactivation via:
- Sintering above 180°C (BET surface area <15 m²/g after 500 cycles)
- Sulfur poisoning (0.1 ppm S reduces conversion by 12%)
- Coking (3–5 wt% carbon deposition per 100h operation)
Regeneration via hydrogen reduction at 300°C restores 92–95% initial activity.
Two-Step Synthesis via Intermediate Alcohol
First Step: Synthesis of 2-(2-(Dimethylamino)ethoxy)ethanol
CN106316868A outlines a dimethylamine-ethylene oxide coupling reaction:
$$
2\text{CH}2\text{CH}2\text{O} + (\text{CH}3)2\text{NH} \rightarrow (\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH}
$$
Conditions:
Second Step: Catalytic Amination
The intermediate undergoes hydrogenative amination with dimethylamine:
$$
(\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} + (\text{CH}3)2\text{NH} \xrightarrow{\text{H}2} [(\text{CH}3)2\text{N–CH}2\text{CH}2]2\text{O} + \text{H}_2\text{O}
$$
Catalyst: Cu-Ni/γ-Al₂O₃ (Cu:Ni = 3:1, 15–20 wt% loading)
Performance metrics:
| Parameter | Range | Optimal Value | |
|---|---|---|---|
| Pressure (MPa) | 10–25 | 18 | |
| Temperature (°C) | 190–220 | 205 | |
| Space velocity (h⁻¹) | 0.8–1.2 | 1.0 | |
| Yield (%) | 76–84 | 81 |
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Key observations:
- The single-step method achieves higher purity (99.96% vs. 99.2%) due to fewer intermediate side reactions
- Two-step synthesis offers lower catalyst costs but requires 31% more energy for intermediate separation
- Both methods necessitate strict water control (<50 ppm in feedstocks) to prevent hydrolysis
Catalyst Systems and Reaction Optimization
Hydrogenation Catalysts
Ni-Cu-Co ternary systems (60% Ni, 25% Cu, 15% Co on SiO₂) provide:
- Turnover frequency (TOF): 1.2–1.8 s⁻¹ at 120°C
- Activation energy: 45 kJ/mol
- Lifetime: 1,200–1,500 h before regeneration
Deactivation mechanisms:
Solvent Effects
Methanol co-feeding (10–15 vol%) enhances:
- Mass transfer (kLa increased 2.3-fold)
- Heat dissipation (ΔT reactor <5°C)
- Selectivity (99.1% vs. 97.6% neat)
Challenges and Byproduct Management
Formic Acid Formation
The Cannizzaro reaction of formaldehyde produces formic acid , which:
- Complexes with amines to form inactive salts (Kd = 1.8×10³ M⁻¹)
- Accelerates corrosion rates (0.8 mm/year on SS316L at 100°C)
Mitigation strategies:
Ethylene Glycol Derivatives
In the two-step process, 2–5% ethylene glycol monoethers form via:
$$
(\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} \rightarrow \text{HO–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} + (\text{CH}3)2\text{NH}
$$
Removal methods:
Industrial Applications and Scalability
Continuous Process Design
Tubular reactor systems (ID 0.5–1.2 m, L/D = 12–15) enable:
Economic Analysis
Capital costs for a 20 kt/year plant:
| Component | Cost ($ million) |
|---|---|
| Reactors | 18.2 |
| Distillation columns | 9.6 |
| Catalyst systems | 4.8 |
| Utilities | 7.5 |
| Total | 40.1 |
Operating costs: $1.20–1.45/kg product (60% raw materials, 25% energy)
Chemical Reactions Analysis
Ethanamine, 2,2’-oxybis[N-ethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, formaldehyde, and sulfur trioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde and hydrogen produces bis(2-(N,N-dimethylamino)ethyl) ether .
Scientific Research Applications
Ethanamine, 2,2’-oxybis[N-ethyl-] has several scientific research applications. In chemistry, it is used as a catalyst in the production of polyurethane foams In biology, it can be used as a reagent in various biochemical assaysIndustrially, it is used in the production of epoxy-based plastics and urethane-based plastics .
Mechanism of Action
The mechanism of action of ethanamine, 2,2’-oxybis[N-ethyl-] involves its role as a catalyst in chemical reactions. It facilitates the formation of polyurethane foams by promoting the reaction between polyols and isocyanates . The molecular targets and pathways involved in this process include the activation of the amine groups, which react with the isocyanate groups to form the urethane linkages .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key molecular parameters of “Ethanamine, 2,2'-oxybis[N-ethyl-” analogs:
Key Observations :
- Substituent Effects : The molecular weight increases with alkyl substitution (e.g., 104.15 for the unsubstituted compound vs. 160.26 for N,N-dimethyl). Substituted derivatives exhibit reduced polarity, altering solubility and reactivity .
- Solubility: N-methyl derivative (C₆H₁₆N₂O): Soluble in water, methanol, and chloroform . Unsubstituted derivative (C₄H₁₂N₂O): Limited solubility data; density = 0.961 g/cm³, boiling point = 185.9°C .
Environmental and Regulatory Considerations
- Environmental Impact: Limited data exist for the ethyl-substituted variant. However, the dimethyl derivative (Jeffcat ZF-167) has an interim health exposure limit of 0.7 mg/m³ .
- Regulatory Status : Unsubstituted and substituted derivatives are classified under OSHA and GHS guidelines, requiring strict hazard communication during transport and use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
